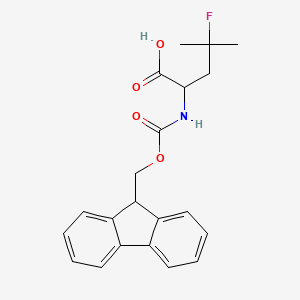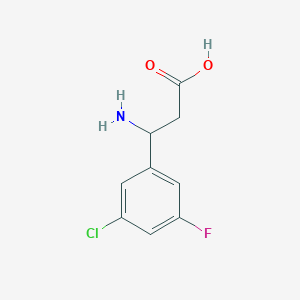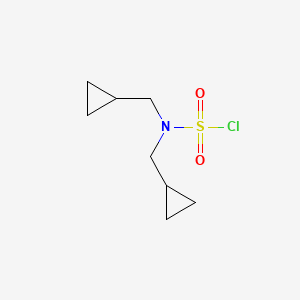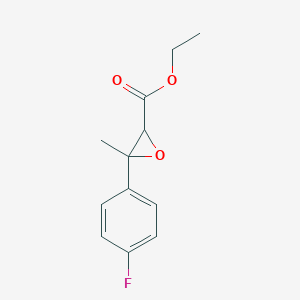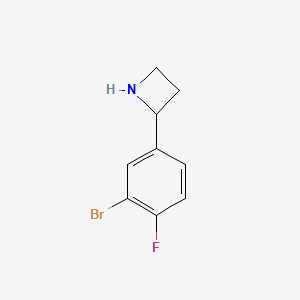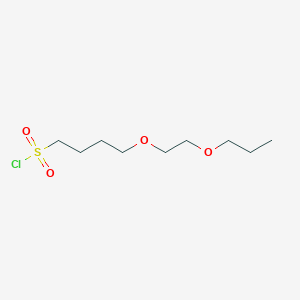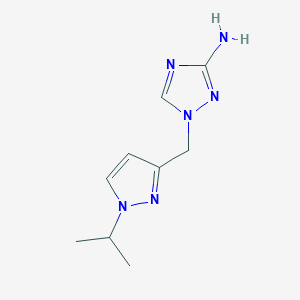![molecular formula C11H21NO B13632875 1-Oxa-5-azaspiro[5.7]tridecane CAS No. 17072-01-4](/img/structure/B13632875.png)
1-Oxa-5-azaspiro[5.7]tridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-5-azaspiro[5.7]tridecane is a heterocyclic compound characterized by a spiro structure, where a single oxygen and nitrogen atom are incorporated into a bicyclic framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxa-5-azaspiro[5.7]tridecane can be synthesized through various methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . Another method includes the condensation of 7,8,10,12,13-pentaoxaspiro[5.7]tridecane with tryptophan in the presence of a catalyst such as samarium nitrate .
Industrial Production Methods: Industrial production of this compound typically involves continuous-flow synthesis techniques. These methods offer advantages such as precise control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxa-5-azaspiro[5.7]tridecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Oxa-5-azaspiro[5.7]tridecane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 1-Oxa-5-azaspiro[5.7]tridecane involves its interaction with specific molecular targets and pathways. For instance, it can act as an electrophilic aminating agent, selectively reacting with nucleophiles such as nitrogen, sulfur, carbon, and oxygen atoms . This selectivity is due to its unique structural features, which allow it to form stable intermediates during reactions.
Vergleich Mit ähnlichen Verbindungen
8-Oxa-2-azaspiro[4.5]decane: Another spiro compound with similar structural features but different ring sizes and properties.
1-Oxa-2-azaspiro[2.5]octane: Known for its use as an electrophilic aminating agent.
1,5-Dioxa-9-azaspiro[5.5]undecane: Exhibits unique stereochemistry and is used in various chemical applications.
Uniqueness: 1-Oxa-5-azaspiro[57]tridecane stands out due to its specific ring size and the presence of both oxygen and nitrogen atoms in its structure
Conclusion
1-Oxa-5-azaspiro[5.7]tridecane is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable subject of study and a potential candidate for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
17072-01-4 |
|---|---|
Molekularformel |
C11H21NO |
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
1-oxa-5-azaspiro[5.7]tridecane |
InChI |
InChI=1S/C11H21NO/c1-2-4-7-11(8-5-3-1)12-9-6-10-13-11/h12H,1-10H2 |
InChI-Schlüssel |
PJWICQJJNUKJIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2(CCC1)NCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




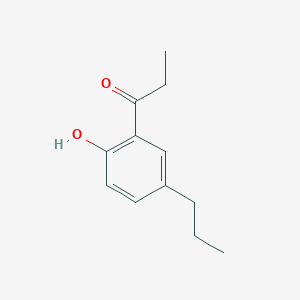
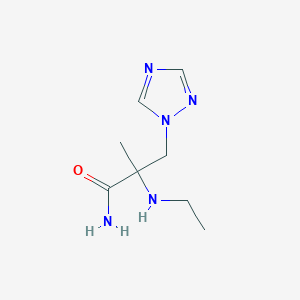
![3-[(Oxolan-3-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13632820.png)
